N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride is a heterocyclic compound featuring a partially saturated thieno[2,3-c]pyridine core. The structure includes a benzyl group at position 6, a cyano substituent at position 3, and a 3-(ethylthio)benzamide moiety at position 2.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-2-29-19-10-6-9-18(13-19)23(28)26-24-21(14-25)20-11-12-27(16-22(20)30-24)15-17-7-4-3-5-8-17;/h3-10,13H,2,11-12,15-16H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVJBNRQYRUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H24ClN3O3S
- Molecular Weight : 494.01 g/mol
- Purity : Typically ≥ 95% .
Research indicates that this compound may interact with various biological targets, particularly within the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been associated with the inhibition of JNK2 and JNK3 kinases. These kinases are critical in regulating cellular responses to stress and inflammation.
Key Findings:
- Potent Inhibition : The compound exhibits potent inhibitory effects on JNK3 with a pIC50 value of approximately 6.7, indicating a strong affinity for this target .
- Selectivity : It shows selectivity against other kinases in the MAPK family, such as JNK1 and p38alpha, which suggests potential for reduced side effects in therapeutic applications .
Biological Activity and Therapeutic Applications
The biological activity of this compound may extend to several therapeutic areas:
1. Anti-inflammatory Effects
The inhibition of JNK pathways is linked to anti-inflammatory responses. Compounds that target these pathways can potentially reduce inflammation in various conditions such as arthritis and other inflammatory diseases.
2. Neuroprotective Properties
Given the role of JNK in neuronal apoptosis, this compound might have neuroprotective effects. Research into similar compounds has shown promise in neurodegenerative diseases like Alzheimer's and Parkinson's .
3. Cancer Treatment
The modulation of signaling pathways involved in cell proliferation and survival positions this compound as a candidate for cancer therapy. Its ability to selectively inhibit JNKs can disrupt cancer cell survival mechanisms .
Case Studies
Several studies have explored the effects of similar compounds with structural similarities:
These studies highlight the therapeutic potential and biological relevance of compounds structurally related to this compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from related heterocycles:
Substituent Analysis
Substituents critically influence activity and solubility:
Key Insight: The target’s 3-cyano group may confer greater metabolic stability compared to methoxy or hydrazono substituents, while the ethylthio moiety offers moderate lipophilicity relative to chloro or alkyl groups .
Physicochemical Properties
Key Insight : The hydrochloride salt of the target compound likely improves its solubility compared to neutral analogs like those in , though its logP remains higher than benzodioxin-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
